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8-Hydroxy-7-methylguanine - 1688-85-3

8-Hydroxy-7-methylguanine

Catalog Number: EVT-1209275
CAS Number: 1688-85-3
Molecular Formula: C6H7N5O2
Molecular Weight: 181.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
8-hydroxy-7-methylguanine is an oxopurine that is guanine with an oxo group at position 8 and a methyl substituent at position 7. It has a role as a metabolite. It is an oxopurine and a member of 2-aminopurines. It derives from a guanine.
8-Hydroxy-7-methylguanine is a natural product found in Trypanosoma brucei with data available.
Source and Classification

8-Hydroxy-7-methylguanine is classified as a modified nucleobase. It is primarily derived from the oxidative metabolism of 7-methylguanine, which itself is produced by the methylation of guanine at the N7 position. This modification can occur due to exposure to environmental mutagens or as a byproduct of normal metabolic processes. The compound is also recognized for its role in DNA damage and repair mechanisms, particularly in the context of oxidative stress and its implications in carcinogenesis .

Synthesis Analysis

The synthesis of 8-hydroxy-7-methylguanine can be achieved through various chemical methods. One notable pathway involves the oxidation of 7-methylguanine using xanthine oxidase, an enzyme that catalyzes the conversion of hypoxanthine to xanthine and subsequently to uric acid while generating reactive oxygen species that can modify nucleobases .

Technical Details

  1. Reagents: The primary reagents include 7-methylguanine and xanthine oxidase.
  2. Conditions: The reaction typically occurs under physiological conditions (37°C) to mimic biological environments.
  3. Mechanism: The oxidative process results in the formation of hydroxyl groups at the C8 position of the guanine ring, yielding 8-hydroxy-7-methylguanine.
Molecular Structure Analysis

The molecular structure of 8-hydroxy-7-methylguanine is characterized by a fused bicyclic system consisting of a purine ring structure with a hydroxyl group (-OH) at the C8 position and a methyl group (-CH₃) at the N7 position.

Structural Data

  • Molecular Formula: C₇H₈N₄O₂
  • Molecular Weight: Approximately 168.16 g/mol
  • Key Features:
    • Hydroxyl group on carbon 8 enhances hydrogen bonding capabilities.
    • Methyl group at nitrogen 7 influences base pairing properties.

This structural modification can affect the compound's stability and interactions with DNA repair enzymes.

Chemical Reactions Analysis

8-Hydroxy-7-methylguanine participates in various chemical reactions, primarily involving its role as a substrate for DNA repair enzymes and its interactions with other biomolecules.

Relevant Reactions

  1. Base Excision Repair: The compound can be recognized and excised by DNA glycosylases, which are enzymes that remove damaged bases from DNA.
  2. Formation of Adducts: It can also form adducts with other biomolecules, potentially leading to further mutations or cellular damage.
  3. Reactivity with Electrophiles: The hydroxyl group makes it susceptible to electrophilic attack, which can lead to further modifications or cross-linking with proteins.
Mechanism of Action

The mechanism of action for 8-hydroxy-7-methylguanine primarily revolves around its role in DNA damage response pathways.

Key Mechanistic Insights

  • Inhibition of Enzymes: It acts as an inhibitor for poly(ADP-ribose) polymerase, an enzyme involved in DNA repair processes, thereby influencing cellular responses to DNA damage .
  • Mutagenic Potential: Its incorporation into DNA can lead to mispairing during replication, contributing to mutagenesis and potentially oncogenesis.

Studies have shown that this compound interacts specifically with active sites on enzymes, which may alter their activity and influence cellular repair mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-hydroxy-7-methylguanine are crucial for understanding its behavior in biological systems.

Properties Overview

  • Solubility: It is soluble in water and organic solvents, facilitating its interaction with biological macromolecules.
  • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme oxidative stress.
  • Spectroscopic Characteristics: Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly used to analyze its structure and purity.
Applications

The scientific applications of 8-hydroxy-7-methylguanine extend across various fields including molecular biology, pharmacology, and toxicology.

Key Applications

  1. Biomarker for Oxidative Stress: It serves as a biomarker for oxidative DNA damage, providing insights into cancer risk assessment.
  2. Drug Development: Its inhibitory effects on poly(ADP-ribose) polymerase make it a candidate for developing new anticancer therapies that exploit DNA repair pathways .
  3. Research Tool: It is utilized in studies examining the mechanisms of mutagenesis and the effects of environmental toxins on genetic material.
Chemical Characterization of 8-Hydroxy-7-Methylguanine

Structural Identification and Isomerism

8-Hydroxy-7-methylguanine (8h7mGua) is an oxopurine derivative characterized by a methyl group at the N7 position and a hydroxyl group at the C8 position of the guanine base. This modification generates a unique planar molecular structure with specific hydrogen-bonding capabilities. The compound exhibits positional isomerism relative to other methylated guanines, such as O⁶-methylguanine or N¹-methylguanine, which differ in the site of methylation. Critically, methylation at N7 alters the electron distribution of the purine ring system, reducing electron density at N9 and preventing glycosidic bond formation. Consequently, 8h7mGua exists exclusively as a free base and is not incorporated into nucleotides or nucleic acids, distinguishing it from canonical nucleobases [8] [9]. Its identification relies on advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry, which confirm the substitution pattern and molecular geometry [3] [7].

Physicochemical Properties

  • 1.2.1 Molecular Formula and Mass Spectrometry DataThe molecular formula of 8h7mGua is C₆H₇N₅O₂, with an average monoisotopic mass of 181.15210 Da [7]. This mass corresponds to the uncharged molecular ion observed in mass spectrometry. Fragmentation patterns typically show characteristic losses corresponding to the hydroxyl (-OH) and methyl (-CH₃) groups, aiding in structural confirmation. The compound's net charge is neutral (0) under physiological pH conditions [2] [7].

Table 1: Molecular Characteristics of 8-Hydroxy-7-Methylguanine

PropertyValue
Molecular FormulaC₆H₇N₅O₂
Average Mass181.152 Da
Net Charge (pH 7)0
IUPAC Name2-Amino-7-methyl-7,9-dihydro-3H-purine-6,8-dione
SMILESCn1c2c([nH]c(N)nc2=O)[nH]c1=O [7]
  • 1.2.2 Tautomeric Forms and Stability8h7mGua exhibits complex tautomerism due to proton mobility at N1, N3, and the C8 hydroxyl group. The predominant forms include:
  • 7H-Keto Form (6,8-dione): Features carbonyl groups at C6 and C8, and a protonated N1. This tautomer predominates in aqueous solutions and participates in hydrogen bonding with biological targets like PARP1 [4].
  • 8-Oxo Enol Form: Involves enolization of the C8 hydroxyl group, though this form is less stable due to disruption of the purine ring’s aromaticity.

Computational studies indicate the 7H-6,8-dione tautomer forms the most stable configuration, facilitated by intramolecular hydrogen bonding. The compound demonstrates moderate stability in neutral buffers but undergoes degradation under strong acidic or alkaline conditions. Demethylation or oxidation can occur at high temperatures or in the presence of reactive oxygen species [4] [9].

Comparative Analysis with Related Purine Derivatives

8h7mGua shares structural motifs with several biologically significant purines but exhibits distinct functional properties:

  • vs. 8-Hydroxyguanosine (8-OHdG): While both feature C8 hydroxylation, 8-OHdG is a ribonucleoside derivative incorporated into RNA, where it acts as an oxidative stress biomarker and induces G→T transversions during replication. In contrast, 8h7mGua is exclusively a free base metabolite lacking direct nucleic acid incorporation. Its biological significance stems from enzyme inhibition rather than mutagenicity [5] [9].

  • vs. 7-Methylguanine (7mGua): 8h7mGua is a direct metabolic derivative of 7mGua, formed via xanthine oxidase-mediated oxidation [9]. The C8 hydroxylation enhances 8h7mGua’s PARP1 inhibitory potency approximately 4-fold compared to 7mGua (IC₅₀ values averaged across NAD⁺ concentrations). This increase is attributed to an additional hydrogen bond between the C8 hydroxyl and Glu988 in the PARP1 catalytic domain, improving active-site binding affinity [4].

  • vs. Guanine: The N7-methylation and C8-hydroxylation disrupt canonical Watson-Crick base pairing, abolishing guanine’s capacity for hydrogen bonding with cytosine. Unlike guanine, 8h7mGua does not serve as a substrate for DNA or RNA polymerases [8] [9].

Table 2: Comparative Analysis of 8-Hydroxy-7-Methylguanine and Related Purines

Property8-Hydroxy-7-methylguanine8-Hydroxy-2'-deoxyguanosine (8-OHdG)7-Methylguanine
Structure TypeFree baseDeoxynucleosideFree base
Nucleic Acid RoleNon-incorporable metaboliteMutagenic adduct in DNANon-incorporable metabolite
Key Enzymatic TargetsPARP1, DNA repair enzymesDNA polymerases, repair complexesPARP1, TGT
Mutagenic PotentialNot mutagenicHigh (G→T transversions)Not mutagenic [4] [5] [9]

Biochemical Relevance: The primary significance of 8h7mGua lies in its potent inhibition of poly(ADP-ribose) polymerase 1 (PARP1), a DNA repair enzyme. Molecular dynamics simulations confirm that the C8 hydroxyl group stabilizes 8h7mGua within PARP1’s NAD⁺-binding pocket through interactions with Glu988, which are absent in 7mGua binding. This interaction suppresses PARP1’s catalytic activity, disrupting DNA repair pathways in cancerous cells [4]. Unlike synthetic PARP inhibitors (e.g., olaparib), 8h7mGua is a natural metabolite with potential selectivity advantages, though its therapeutic applications remain under investigation [9].

Properties

CAS Number

1688-85-3

Product Name

8-Hydroxy-7-methylguanine

IUPAC Name

2-amino-7-methyl-1,9-dihydropurine-6,8-dione

Molecular Formula

C6H7N5O2

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C6H7N5O2/c1-11-2-3(9-6(11)13)8-5(7)10-4(2)12/h1H3,(H4,7,8,9,10,12,13)

InChI Key

VHPXSVXJBWZORQ-UHFFFAOYSA-N

SMILES

CN1C2=C(NC1=O)N=C(NC2=O)N

Canonical SMILES

CN1C2=C(NC(=NC2=O)N)NC1=O

Isomeric SMILES

CN1C2=C(NC(=NC2=O)N)NC1=O

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